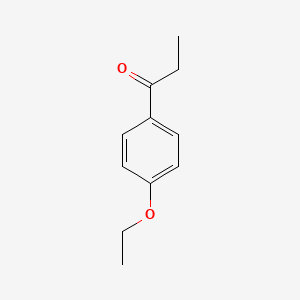

1-(4-Ethoxyphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJXCESWBMDSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325040 | |

| Record name | 1-(4-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35031-72-2 | |

| Record name | 1-(4-Ethoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 408322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035031722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35031-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-ethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Ethoxyphenyl Propan 1 One and Its Analogues

Classical Synthetic Approaches to Propanone Structures

Traditional synthetic routes provide foundational and reliable methods for assembling the propanone framework. These techniques, including condensation, aminomethylation, Grignard reactions, and halogenation, are well-established for creating a variety of substituted propanone derivatives.

Condensation Reactions for α,β-Unsaturated Ketones (Chalcones) Precursors

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing α,β-unsaturated ketones, commonly known as chalcones. These compounds are valuable precursors that can be derived from acetophenone (B1666503) analogues. The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. rasayanjournal.co.inugm.ac.id For instance, an analogue like 4-methoxyacetophenone can react with various substituted benzaldehydes to form the corresponding chalcone (B49325). rasayanjournal.co.inrjlbpcs.comjocpr.com

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), with ethanol (B145695) often serving as the solvent. scitepress.orgcore.ac.uk Green chemistry approaches have also been developed, utilizing grinding techniques at room temperature to minimize solvent use. rasayanjournal.co.inrjlbpcs.com The choice of catalyst and reaction conditions can significantly influence the reaction yield. scitepress.org The presence of certain substituents, such as a nitro group on the benzaldehyde (B42025), can sometimes hinder the dehydration step, leading to the formation of a stable aldol (B89426) addition product instead of the chalcone. jocpr.comjocpr.com

| Ketone Reactant | Aldehyde Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Methoxyacetophenone | 4-Hydroxybenzaldehyde | NaOH, Grinding, 30 min | 4-Hydroxy-4'-methoxy chalcone | - | rasayanjournal.co.inscitepress.org |

| 4-Methoxyacetophenone | 4-Bromobenzaldehyde | NaOH, Grinding, 30 min | 4-Bromo-4'-methoxy chalcone | - | rasayanjournal.co.in |

| 4-Methoxyacetophenone | 4-Ethoxybenzaldehyde | NaOH, Grinding | (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-propenone | 86 | rjlbpcs.com |

| 4-Methoxyacetophenone | Benzaldehyde | NaOH, Ethanol, 15 °C | 4II-methoxychalcone | - | ugm.ac.id |

| 4-Fluoro-3-phenoxy Benzaldehyde | Substituted Acetophenones | 30% NaOH, Ethanol, Stirring | Chalcones | - | core.ac.uk |

| 5-Acetyl-2-hydroxybenzaldehyde | Benzaldehyde | BF3–Et2O, 1,4-dioxane | Aldehyde Chalcone | Good | jst.go.jp |

Aminomethylation Reactions for β-Amino Propanone Derivatives

Aminomethylation, most notably the Mannich reaction, is a powerful tool for synthesizing β-amino ketones. nih.gov This three-component condensation involves a ketone (an active hydrogen compound), an aldehyde (typically non-enolizable like formaldehyde (B43269) or benzaldehyde), and a primary or secondary amine. nih.govrsc.org When applied to propanone structures, this reaction introduces an aminoalkyl group at the β-position relative to the carbonyl group.

The synthesis of β-amino ketone compounds can be efficiently catalyzed by various agents, including zinc acetate (B1210297) or silica-supported rare earth chlorides, under mild conditions. jetir.orgsioc-journal.cn The reaction mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which then reacts with the enol form of the ketone to yield the β-amino ketone, also known as a Mannich base. rsc.org This method allows for the creation of a diverse library of multiaryl-substituted β-amino ketones from starting materials like acetophenone, aromatic aldehydes, and aromatic amines. sioc-journal.cnresearchgate.net

| Ketone | Aldehyde | Amine | Catalyst/Conditions | Product Class | Reference |

| Acetophenone | Aromatic Aldehydes | Aromatic Amines | Silica-supported Terbium Chloride | Multiaryl-substituted β-amino ketone | sioc-journal.cn |

| Acetophenone | Benzaldehyde | Aniline | Zinc Acetate, Reflux | β-amino Carbonyl Compound | jetir.org |

| Substituted Acetophenone | Benzaldehyde | Substituted Anilines | [HDEA][CIAc], Room Temp | 3-(substituted-amino)-1-(substituted-phenyl)propan-1-one | researchgate.net |

| Acetophenone | Aldehydes | Acetonitrile | Iodine, Acetyl Chloride | β-acetamido ketones | organic-chemistry.org |

| Substituted Acetophenone | Paraformaldehyde | N-methylbenzylamine | Conc. HCl, 100 °C | 3-(Benzyl(methyl)amino)-1-(substituted-phenyl)propan-1-one | rsc.org |

Grignard Reagent Applications in Propanol and Propanone Derivative Synthesis

Grignard reagents are highly versatile nucleophiles used extensively in the synthesis of alcohols, which can then be oxidized to ketones. For the synthesis of 1-(4-ethoxyphenyl)propan-1-one, a two-step approach can be employed. First, a Grignard reagent such as ethylmagnesium bromide reacts with 4-ethoxybenzaldehyde. pressbooks.pub This nucleophilic addition to the carbonyl carbon, followed by an aqueous workup, yields the secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol. Subsequently, this alcohol can be oxidized to the target ketone, this compound. google.com

Alternatively, ketones can be synthesized directly through the acylation of Grignard reagents. For example, reacting ethylmagnesium bromide with a benzoyl chloride derivative in the presence of N-methylpyrrolidone (NMP) can furnish the corresponding propiophenone (B1677668) in a single step. researchgate.net This method offers good chemoselectivity, tolerating various functional groups. researchgate.net However, routes involving Grignard reactions require anhydrous conditions and can be highly exothermic. google.com

| Grignard Reagent | Carbonyl/Acyl Source | Intermediate/Product | Key Transformation | Reference |

| Ethylmagnesium Bromide | 4-Ethoxybenzaldehyde | 1-(4-Ethoxyphenyl)propan-1-ol | Synthesis of secondary alcohol precursor | pressbooks.pub |

| Ethyl Grignard Reagent | m-Methyl Benzaldehyde | 3'-Methyl phenylpropyl alcohol | Grignard addition to aldehyde | google.com |

| Phenylmagnesium Bromide | Propionic Anhydride (B1165640) | Propiophenone | Ketone synthesis from anhydride | acs.org |

| Ethylmagnesium Bromide | Benzoyl Chloride | Propiophenone | NMP-mediated acylation of Grignard reagent | researchgate.net |

| Methylmagnesium Bromide | Propiophenone | 2-Phenyl-2-butanol | Synthesis of tertiary alcohol | pressbooks.pub |

Halogenation Reactions for Substituted Propanones

The introduction of a halogen atom, typically at the α-position to the carbonyl group, is a common transformation for propanone derivatives. This α-halogenation creates a reactive site for further nucleophilic substitution or elimination reactions, making these compounds valuable synthetic intermediates.

For propiophenone and its derivatives, α-bromination can be achieved using various brominating agents. researchgate.net Copper(II) bromide (CuBr2) is an effective reagent for this purpose. researchgate.netconicet.gov.ar The reaction can exhibit distinct regioselectivity depending on the reaction conditions and the specific copper complexes used as the bromide source. researchgate.net Another widely used method involves N-Bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide, which selectively brominates the alpha carbon. These methods provide reliable routes to compounds such as 2-bromo-1-(4-ethoxyphenyl)propan-1-one.

| Substrate | Reagent | Conditions | Product | Reference |

| Propiophenone Derivatives | CuBr2 and its complexes | Varies | α-Halogenated Ketones | researchgate.netresearchgate.net |

| 2'-Chloropropiophenone | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Reflux in Acetic Acid | 2-Bromo-2'-chloropropiophenone | |

| Carbonyl Compounds | Halotrimethylsilane–nitrate salt | - | α-Halogenated Carbonyls | acs.org |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers advanced methods that often provide higher efficiency, selectivity, and greener reaction profiles compared to classical approaches. Catalytic strategies are particularly important for complex transformations like the incorporation of heterocyclic moieties.

Michael Addition Reactions for N-Heterocycle Incorporation into Propanones

The Michael addition, or conjugate addition, is a key reaction for incorporating nucleophiles into α,β-unsaturated carbonyl systems like chalcones. chemrevlett.comfrontiersin.org This reaction forms the basis for synthesizing a wide array of derivatives, including those containing nitrogen heterocycles. The process typically begins with the synthesis of a chalcone precursor, as described in section 2.1.1.

In a subsequent step, the chalcone reacts with a nitrogen-containing nucleophile. For example, the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to a cyclization reaction, yielding pyrazoline derivatives, which are five-membered N-heterocycles. core.ac.uksphinxsai.comresearchgate.netjrespharm.comarabjchem.org Various catalysts, including acetic acid or ionic liquids, can be employed to facilitate this transformation. researchgate.netjrespharm.com Similarly, other N-heterocycles like 1,2,4-triazole (B32235) can be added to chalcones via Michael addition, demonstrating the versatility of this method for creating complex propanone derivatives bearing heterocyclic substituents. mdpi.com

| Chalcone Precursor | Nucleophile/Reagent | Catalyst/Conditions | Product Class | Reference |

| Substituted Chalcone | Hydrazine Hydrate | Acetic Acid | Pyrazoline Derivatives | researchgate.netjrespharm.com |

| Substituted Chalcone | Phenylhydrazine | Ethanolic Sodium Hydroxide, Reflux | Pyrazoline Derivatives | sphinxsai.com |

| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | 1H-1,2,4-Triazole | 1,3-bis(carboxymethyl)imidazolium chloride, 80 °C | Triazole-substituted propanone | mdpi.com |

| Chalcone | Nitromethane | - | Michael Adducts | chemrevlett.com |

| Chalcone | Thiophenols | [hmim]OAc-ionic liquid | Thia-Michael Adducts | frontiersin.org |

Chemo-enzymatic Approaches for Propenylbenzene Derivatives

Chemo-enzymatic methods offer a powerful and environmentally friendly approach to synthesizing derivatives of propenylbenzenes, a class of compounds that includes precursors to various valuable chemicals. livescience.ionih.govnih.govresearchgate.netfrontiersin.org These methods combine chemical reactions with biological catalysis to achieve high selectivity and efficiency. nih.govnih.govfrontiersin.org

A notable two-step chemo-enzymatic process has been developed for the synthesis of oxygenated propenylbenzene derivatives. livescience.ionih.govnih.govresearchgate.netfrontiersin.org The initial step involves the lipase-catalyzed epoxidation of a propenylbenzene, followed by the hydrolysis of the resulting epoxide to form a diol. nih.govnih.govfrontiersin.org This enzymatic epoxidation is a key transformation that introduces oxygen functionality with high selectivity. nih.govnih.govfrontiersin.org

The second step utilizes microbial oxidation to convert the diol into a hydroxy ketone. livescience.ionih.govfrontiersin.org Various microorganisms, such as those from the Rhodococcus and Dietzia genera, have been successfully employed for this biotransformation. livescience.ionih.gov This chemo-enzymatic sequence provides a route to valuable hydroxy ketones with yields ranging from 36% to 62.5% on a preparative scale. nih.gov

Table 1: Chemo-enzymatic Synthesis of Propenylbenzene Derivatives

| Starting Material (Propenylbenzene) | Step 1 Product (Diol) | Step 2 Product (Hydroxy Ketone) | Microbial Catalyst for Step 2 |

| Isosafrole | Isosafrole diol | Hydroxy isosafrole ketone | Dietzia sp. livescience.io |

| Anethole (B165797) | Anethole diol | Hydroxy anethole ketone | Rhodococcus sp. nih.gov |

| Isoeugenol (B1672232) | Isoeugenol diol | Hydroxy isoeugenol ketone | Rhodococcus sp. nih.gov |

Stereoselective Synthesis of Chiral Propanone Analogues

The stereoselective synthesis of chiral molecules, where one stereoisomer is preferentially formed, is a critical area of chemical synthesis. msu.edu For chiral propanone analogues, various strategies are employed to control the three-dimensional arrangement of atoms.

One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric catalysis is another powerful tool. msu.edu In this method, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. For instance, the Sharpless asymmetric epoxidation utilizes a titanium catalyst with a chiral tartrate ligand to achieve highly enantioselective epoxidation of allylic alcohols. msu.edu This methodology can be adapted for the synthesis of chiral precursors to propanone analogues.

Dynamic kinetic resolution is a particularly elegant strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. acs.org This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer.

For the synthesis of specific chiral sulfinyl compounds, methods have been developed that involve the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another with the formation of a new sulfur-carbon or sulfur-heteroatom bond. acs.org The preparation of configurationally stable sulfinates bearing a chiral fragment, followed by diastereomer separation, is a classic strategy for obtaining enantiomerically pure sulfoxides. acs.org

Green Chemistry Principles in Propanone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of propanone derivatives to minimize environmental impact and improve sustainability. rsc.orgrsc.org A key focus is the use of environmentally benign solvents, such as water, and the development of metal-free catalytic systems. rsc.orgrsc.org

One notable example is the development of a metal-free method for synthesizing polysubstituted pyrrole (B145914) derivatives, which can be related to propanone structures, using surfactants in water. rsc.orgrsc.org This approach utilizes the intermolecular cycloaddition of α-aminoketones with alkynes in the presence of surfactants like sodium dodecyl sulphate (SDS) and Triton X-100. rsc.org The reaction proceeds efficiently at room temperature or under microwave conditions, offering good to excellent yields while avoiding the use of organic solvents and metal catalysts. rsc.orgrsc.org

The use of ionic organic solids as heterogeneous catalysts also aligns with green chemistry principles. mdpi.com For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been used to catalyze the Michael addition of N-heterocycles to chalcones in the absence of a solvent. mdpi.com This methodology has been applied to the synthesis of β-azolyl ketones, which are structurally related to propanones. mdpi.com

Solvent-free protocols using ionic organic catalysts have also been reported to improve green metrics such as atom economy and E-factor in the synthesis of compounds like 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. While these methods may sometimes require longer reaction times, they offer a more sustainable alternative to traditional routes.

Table 2: Green Chemistry Metrics for the Synthesis of a Propanone Analogue

| Synthetic Route | Atom Economy | E-factor | Key Features |

| Traditional Method | Moderate | ~15 | Often involves organic solvents and potentially hazardous reagents. |

| Solvent-free with Ionic Catalyst | Higher | ~2.5 | Avoids bulk organic solvents, uses a recyclable catalyst. |

Synthetic Optimization and Yield Enhancement Techniques

Optimizing synthetic routes to maximize product yield is a central goal in chemical manufacturing. For the synthesis of this compound and its analogues, several techniques are employed to enhance efficiency.

Solvent selection is a critical parameter that can significantly influence reaction rates and yields. smolecule.com For instance, in the synthesis of 1-(3,4,5-trimethoxyphenyl)propan-2-one, a related compound, the solubility of the starting aldehyde precursor in different aqueous mixed solvents directly impacts the outcome of condensation reactions. smolecule.com

Catalyst selection and optimization are also crucial. In Friedel-Crafts acylation, the choice and amount of the Lewis acid catalyst must be carefully controlled to avoid side reactions. Similarly, in base-catalyzed condensations, the concentration of the base can affect the reaction rate and the formation of byproducts. smolecule.com

Reaction conditions such as temperature and reaction time are key variables that are often optimized using Design of Experiments (DOE) methodologies. DOE allows for the systematic investigation of multiple parameters simultaneously to identify the optimal conditions for maximizing yield. For example, in the synthesis of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, DOE can be used to balance yield with sustainability metrics by optimizing factors like catalyst loading and temperature.

Chemical Reactivity and Transformation Pathways of 1 4 Ethoxyphenyl Propan 1 One Scaffolds

Oxidation Reactions of Ketone and Ether Moieties

The oxidation of 1-(4-ethoxyphenyl)propan-1-one can target either the ketone or the ether functional group, depending on the reagents and reaction conditions employed.

One of the notable oxidation reactions for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.orgsigmaaldrich.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.comnih.gov The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org Generally, the group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org In the case of this compound, the 4-ethoxyphenyl group has a higher migratory aptitude than the ethyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield 4-ethoxyphenyl propanoate.

The ether linkage in this compound is generally stable to many oxidizing agents. However, under forcing conditions or with specific reagents, cleavage of the ether bond can occur. Oxidative cleavage of ethers is less common than acidic or basic hydrolysis but can be achieved under certain circumstances.

| Reaction | Reagent | Product |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 4-ethoxyphenyl propanoate |

Reduction Reactions of the Carbonyl Group and Other Functionalities

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol. This transformation can be achieved using a variety of reducing agents.

Common methods for the reduction of ketones include the use of metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

The Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective method for reducing ketones and aldehydes to their corresponding alcohols. minia.edu.egwikipedia.org This reaction utilizes an aluminum alkoxide, commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgalfa-chemistry.com The MPV reduction is highly chemoselective for the carbonyl group, leaving other functional groups such as alkenes and alkynes unaffected. minia.edu.eg The reaction is believed to proceed through a six-membered ring transition state. wikipedia.orgorganic-chemistry.org

| Reaction | Reagent/Catalyst | Product |

| Hydride Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(4-Ethoxyphenyl)propan-1-ol |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | 1-(4-Ethoxyphenyl)propan-1-ol |

| Meerwein-Ponndorf-Verley Reduction | Aluminum isopropoxide / Isopropanol | 1-(4-Ethoxyphenyl)propan-1-ol |

Nucleophilic Substitution Reactions Involving Aromatic and Aliphatic Centers

Nucleophilic substitution reactions on the this compound scaffold can occur at either the aromatic ring or the aliphatic side chain, depending on the reaction conditions and the nature of the substrate.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is possible if the ring is activated by strongly electron-withdrawing groups. chemistrysteps.com The ethoxy group is an activating group, making the aromatic ring electron-rich and thus less susceptible to nucleophilic attack. Therefore, SNAr reactions on the unsubstituted aromatic ring of this compound are generally difficult to achieve. chemistrysteps.com For an SNAr reaction to occur, the presence of a strong electron-withdrawing group, typically a nitro group, at the ortho or para position to a leaving group is required. chemistrysteps.com

Nucleophilic substitution at the aliphatic centers, such as the α-carbon to the carbonyl group, can be achieved through enolate chemistry. The protons on the α-carbon are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and react with various electrophiles.

Condensation Reactions with Other Carbonyl Compounds

This compound can undergo condensation reactions with other carbonyl compounds, particularly aldehydes, in the presence of an acid or base catalyst. A prominent example is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.gov

In a Claisen-Schmidt condensation, an enolizable ketone reacts with an aldehyde that lacks α-hydrogens. wikipedia.org this compound can react with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form α,β-unsaturated ketones, commonly known as chalcones. jetir.orgjocpr.comresearchgate.net These chalcones are versatile intermediates for the synthesis of various heterocyclic compounds. jocpr.comderpharmachemica.com

| Reaction | Reactant | Catalyst | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde | Base (e.g., NaOH, KOH) | Chalcone (B49325) (α,β-unsaturated ketone) |

Derivatization Strategies for Functional Group Interconversions and Modification

The this compound scaffold can be readily derivatized to introduce new functional groups and construct more complex molecular architectures. A common strategy involves the initial conversion of the ketone to a chalcone through a Claisen-Schmidt condensation, followed by cyclization reactions to form various heterocyclic systems.

Chalcones derived from this compound serve as key precursors for the synthesis of pyrazolines and isoxazoles, which are five-membered heterocyclic compounds.

Synthesis of Pyrazolines: The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695), often in the presence of a base or acid catalyst, leads to the formation of pyrazolines. core.ac.ukdergipark.org.trresearchgate.net This reaction proceeds through a Michael addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Synthesis of Isoxazoles: Isoxazoles can be synthesized from chalcones by reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate (B1210297). researchgate.netipindexing.comrasayanjournal.co.in The reaction involves the initial formation of an oxime, followed by cyclization to the isoxazole ring.

These derivatization strategies highlight the utility of this compound as a starting material for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

| Starting Material | Reagent | Product Type |

| Chalcone | Hydrazine hydrate | Pyrazoline |

| Chalcone | Hydroxylamine hydrochloride | Isoxazole |

Computational Chemistry and Theoretical Investigations of 1 4 Ethoxyphenyl Propan 1 One Analogues

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT has become a powerful tool for predicting the properties of molecular systems. For analogues of 1-(4-Ethoxyphenyl)propan-1-one, DFT calculations are routinely used to explore a range of molecular characteristics.

Molecular Geometry Optimization and Conformational Stability Analysis

The first step in a computational study typically involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation of the molecule. For related compounds, studies have utilized methods like the B3LYP functional with various basis sets to determine bond lengths, bond angles, and dihedral angles of the most stable conformers. A conformational stability analysis would involve mapping the potential energy surface by systematically rotating flexible bonds, such as those in the ethoxy and propanone side chains, to identify all low-energy isomers and the barriers between them. However, no such specific data has been published for this compound.

Simulation of Spectroscopic Data (FT-IR, Raman, UV-Vis) and Comparison with Experimental Results

Theoretical calculations are instrumental in interpreting experimental spectra. By simulating vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra, researchers can assign specific molecular motions and electronic transitions to the observed spectral bands. For instance, studies on similar aromatic ketones have successfully correlated theoretical vibrational frequencies, calculated using DFT, with experimental FT-IR and FT-Raman spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption wavelengths (λmax) which can be compared with experimental UV-Vis spectra to understand the electronic transitions within the molecule. mdpi.com Without experimental or computational data for this compound, a comparative analysis is not possible.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For many organic molecules, the HOMO is located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. This analysis helps in predicting the sites for electrophilic and nucleophilic attack. aimspress.com For this compound, the distribution and energies of these frontier orbitals have not been reported.

Determination of Global Chemical Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide a quantitative measure of the molecule's reactivity and stability. researchgate.net Electronegativity indicates the power of a molecule to attract electrons, while hardness and softness are related to the resistance to change in its electron distribution. The calculation of these descriptors for this compound would provide valuable insights into its chemical behavior, but such data is currently unavailable.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in The map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack. youtube.com An MEP surface for this compound would highlight the electron-rich areas around the carbonyl and ethoxy oxygen atoms and the electron-deficient regions. However, no such map has been published.

Prediction of Nonlinear Optical (NLO) Parameters

Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. Key NLO parameters include the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). dntb.gov.ua Molecules with large hyperpolarizability values are considered good candidates for NLO materials. nih.gov The NLO properties are highly dependent on the molecular structure and electron delocalization. Theoretical calculations could predict the NLO potential of this compound, but this area remains unexplored for this specific compound.

Biological Activities and Mechanistic Investigations of 1 4 Ethoxyphenyl Propan 1 One Derivatives

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. fda.gov Derivatives of aromatic ketones are being explored for their potential to counteract this imbalance. For instance, certain 3-alkyl(aryl)-4-(4-methylthiobenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are structurally distinct but conceptually related heterocyclic compounds, have been analyzed for their antioxidant capabilities. nih.gov Studies have shown that specific derivatives exhibit potent metal chelating effects, a key mechanism in preventing the generation of harmful free radicals. nih.gov

The antioxidant activity of phenolic compounds is well-documented and often stems from their ability to donate hydrogen atoms, neutralizing free radicals. The core phenyl structure within 1-(4-ethoxyphenyl)propan-1-one suggests that derivatives incorporating phenolic hydroxyl groups could possess significant antioxidant potential, capable of mitigating the molecular damage caused by oxidative stress. fda.gov

Antimicrobial and Antifungal Efficacy

The rise of antibiotic resistance necessitates the search for novel antimicrobial agents. Derivatives based on aromatic ketone structures, such as 1,4-naphthoquinones, have demonstrated notable pharmacological properties, including antibacterial and antifungal effects. Synthetic 1,4-naphthoquinone (B94277) derivatives have been specifically investigated for their efficacy against cariogenic bacteria.

One derivative, 2-(prop-2-ynyloxy)naphthalene-1,4-dione, showed potent antimicrobial activity against Streptococcus mutans and Actinomyces naeslundii, with Minimum Inhibitory Concentrations (MIC) of 1.56 µg/mL and 3.125 µg/mL, respectively. These values are comparable to the established antiseptic chlorhexidine. Furthermore, some derivatives have been shown to inhibit the formation of S. mutans biofilms, a critical factor in the development of dental caries. The antifungal potential of 1,4-naphthoquinone derivatives has also been confirmed against various opportunistic fungi and dermatophytes, indicating a broad spectrum of activity. Other related structures, such as the natural flavonoid Kaempferol, have been shown to inhibit bacterial efflux pumps, a mechanism of antibiotic resistance, in Staphylococcus aureus with an IC50 value of 19 µg/mL.

Anti-inflammatory Effects and Pro-inflammatory Cytokine Modulation

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Phenylpropanoid derivatives, which share a structural relationship with this compound, have been identified as potent anti-inflammatory agents. One such compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has been studied extensively.

HHMP was found to significantly inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner. This inhibition is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistic studies revealed that HHMP's anti-inflammatory action is mediated through the blockade of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting the phosphorylation and nuclear translocation of key proteins in these pathways, HHMP effectively downregulates the transcription of pro-inflammatory genes.

Potential Anticancer Activity in Cellular Models

A significant body of research has focused on the anticancer potential of synthetic derivatives of aromatic ketones. Various classes of compounds, including chalcones, 1,4-naphthoquinones, and 1,3,4-oxadiazoles, have demonstrated cytotoxic properties in a range of cancer cell lines.

One study on a chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, showed potent anticancer activity in human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, with IC50 values as low as 2.85 µM. Similarly, synthetic derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one exhibited significant cytotoxic activity against a panel of human cancer cell lines, including lung, melanoma, breast, colon, and ovarian cancer, with IC50 values around 2.3 µM. Furthermore, certain 1,4-naphthoquinone derivatives were found to be highly potent, with IC50 values between 1–3 μM in prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines. The mechanism for some of these compounds involves the inhibition of critical signaling pathways, such as STAT3 dimerization.

Cholinolytic Properties (Central m-Cholinoblocking and Peripheral n-Cholinoblocking)

Based on the conducted research, no specific studies detailing the central m-cholinoblocking or peripheral n-cholinoblocking properties of this compound or its direct derivatives were identified. This area remains a potential avenue for future investigation.

Analgesic and Antipyretic Effects

Research into new chemical entities that possess analgesic and antipyretic properties while minimizing side effects is ongoing. A study focused on creating novel analgesics developed a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogs. These compounds, which are structurally related to acetaminophen, were designed to maintain analgesic and antipyretic efficacy while lacking the associated hepatotoxicity. The research demonstrated that this class of compounds maintained an in vivo analgesic profile comparable to the parent drug, showcasing the potential for developing safer pain and fever-reducing agents through structural modification.

Enzyme Inhibition Studies and Target Identification

The biological activities of many therapeutic agents are rooted in their ability to inhibit specific enzymes. For derivatives of aromatic ketones, several enzymatic targets have been identified, particularly in the context of anticancer activity. Certain 1,3,4-oxadiazole (B1194373) derivatives have been shown to be potent inhibitors of thymidine (B127349) phosphorylase and thymidylate synthase, enzymes crucial for nucleotide synthesis and, therefore, cancer cell proliferation. Other compounds in this class were found to strongly inhibit methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme involved in angiogenesis. In the realm of antimicrobial research, the flavonoid Kaempferol has been found to inhibit the PriA helicase in Staphylococcus aureus, an enzyme essential for DNA replication and bacterial survival. These findings highlight that derivatives can be tailored to interact with specific enzymatic targets, providing a clear mechanism for their observed biological effects.

Elucidation of Molecular Targets and Biological Pathways

The biological activities of derivatives of this compound are linked to their interactions with specific molecular targets, which in turn modulate various biological pathways. While the parent compound itself is primarily a synthetic intermediate, its structural motifs are present in molecules investigated for a range of therapeutic effects. Research into structurally similar compounds, such as those with methoxy (B1213986) substitutions instead of ethoxy groups, provides insight into the likely targets and mechanisms.

One of the key areas of investigation for derivatives of this class is their anti-inflammatory potential. The molecular targets for this activity are often enzymes involved in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net By inhibiting these enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. The signaling pathway affected is the arachidonic acid pathway. Furthermore, studies on related structures have shown an ability to reduce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests an interaction with inflammatory signaling pathways such as the NF-κB pathway, which is a critical regulator of cytokine production. nih.gov

Derivatives of similar phenylpropanol structures have also been explored for their potential as neuroprotective agents. Although the precise molecular targets are not fully elucidated, potential mechanisms could involve the modulation of neurotransmitter receptors or enzymes involved in oxidative stress pathways within the central nervous system. Another area of interest is their potential as inhibitors of enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular diseases. nih.gov Inhibition of MPO can lead to a reduction in oxidative stress, a key pathological process in atherosclerosis. nih.gov

Additionally, some related benzohydrazide (B10538) derivatives have been evaluated as inhibitors of paraoxonase 1 (PON1), a calcium-dependent hydrolytic enzyme that plays a role in protecting against oxidative stress. researchgate.net This indicates that the broader structural class containing the phenylpropane skeleton can interact with various enzymatic targets.

| Potential Molecular Target | Affected Biological Pathway | Therapeutic Area | Supporting Evidence |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Arachidonic Acid Metabolism (Prostaglandin Synthesis) | Anti-inflammatory | Inhibition of COX enzymes by structurally similar spiro pyrrolo[3,4-d]pyrimidine derivatives. nih.gov |

| NF-κB Signaling Pathway Components | Inflammatory Cytokine Production (e.g., IL-6, TNF-α) | Anti-inflammatory, Acute Lung Injury | Downregulation of p-p65 levels and reduced cytokine release by novel benzylsulfonyl derivatives. nih.gov |

| Myeloperoxidase (MPO) | Oxidative Stress Pathways | Cardiovascular Protection | Inhibition of MPO by methylenedioxyphenyl-based amide derivatives. nih.gov |

| Paraoxonase 1 (PON1) | Lipid Metabolism and Oxidative Stress Defense | Antioxidant | Inhibition of PON1 by benzohydrazide derivatives. researchgate.net |

In Vitro and In Silico Bioactivity Evaluation Methods

The assessment of the biological activity of this compound derivatives relies on a combination of in vitro assays and in silico computational methods. These approaches allow for the screening and characterization of compounds, providing insights into their therapeutic potential and mechanism of action before advancing to more complex biological systems.

In Vitro Methods

In vitro studies are performed in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to quantify the biological effects of the compounds. For assessing anti-inflammatory activity, a common method involves challenging macrophage cell lines (e.g., J774A.1) with an inflammatory stimulus like lipopolysaccharide (LPS) and then measuring the reduction in the release of key inflammatory mediators such as IL-6 and TNF-α using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov Direct enzymatic assays are also crucial, for example, using kits to measure the inhibitory activity of compounds against ovine COX-1 and human recombinant COX-2. nih.gov Similarly, the inhibitory potential against myeloperoxidase can be determined through specific enzymatic assays that measure the reduction in enzyme activity in the presence of the test compound. nih.gov

In Silico Methods

In silico methods use computer simulations to predict the properties and biological activities of molecules, guiding the design and selection of promising candidates for synthesis and further testing. Molecular docking is a primary technique used to predict how a compound (ligand) binds to the active site of a target protein. researchgate.netnih.gov This method calculates the binding energy and visualizes the interactions (e.g., hydrogen bonds, hydrophobic interactions), helping to explain the compound's inhibitory activity against targets like COX-1, COX-2, or MPO. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. researchgate.net Another critical in silico step is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netresearchgate.net These predictions help to evaluate the drug-likeness of a compound, flagging potential issues with pharmacokinetics or toxicity early in the drug discovery process. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be used to analyze the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which relates to the compound's reactivity and stability. researchgate.net

| Method Type | Specific Technique | Purpose | Example Application |

|---|---|---|---|

| In Vitro | Cell-Based Assays (e.g., LPS-stimulated macrophages) | Quantify anti-inflammatory effects | Measuring inhibition of IL-6 and TNF-α release. nih.gov |

| Enzymatic Inhibition Assays | Determine direct inhibition of target enzymes | Evaluating IC₅₀ values against COX-1/COX-2 or MPO. nih.govnih.gov | |

| Antioxidant Assays (e.g., DPPH) | Measure radical scavenging ability | Assessing the antioxidant capacity of novel derivatives. nih.gov | |

| In Silico | Molecular Docking | Predict binding affinity and mode to a biological target | Simulating interactions with the active sites of COX or MPO. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Evaluate the stability of the compound-protein complex | Confirming the stability of docked poses over time. researchgate.net | |

| ADMET Prediction | Assess drug-like properties and potential toxicity | Screening for favorable pharmacokinetic profiles. nih.govresearchgate.net | |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity | Calculating HOMO-LUMO energy gaps to predict stability. researchgate.net |

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Systematic Modification of Aryl and Alkyl Substituents on the Propanone Backbone

The propanone backbone of 1-(4-ethoxyphenyl)propan-1-one offers multiple sites for modification, primarily on the aryl (ethoxyphenyl) and alkyl (ethyl) portions. SAR studies have systematically explored the impact of these changes to elucidate the structural requirements for biological activity.

Alterations to the aryl ring are a key strategy. For instance, in related methcathinone analogues, which share the phenyl-propanone core, para-substituents on the phenyl ring significantly influence activity. Correlational analyses have revealed that the steric bulk of these substituents can be directly linked to both in vitro selectivity and in vivo efficacy. nih.gov For example, a study on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART templates), which are structurally analogous, investigated modifications to the aryl "A" and "C" rings to establish SAR. nih.gov

Modifications are not limited to the substituents on the ring but also include the nature of the ring itself and the linker to the rest of the molecule. In one series of corticotropin-releasing factor-1 (CRF-1) receptor antagonists, replacing the phenyl ring with an isoquinoline core and varying the aryl substituents revealed that di-substitution at the ortho and para positions, particularly with a methoxy (B1213986) group, was beneficial for affinity. researchgate.net

The alkyl portion of the propanone backbone is another critical area for modification. Changes in the length, branching, or substitution of the ethyl group can impact how the molecule interacts with its biological target. In the development of CRF-1 antagonists, modifying the aminoalkyl group at the 4-position of an isoquinoline core showed that a dipropylamino group enhanced affinity. researchgate.net Similarly, in a series of muscle relaxants based on a 3-aminopropiophenone scaffold, modifications to the alkyl chain were explored to optimize activity. researchgate.net

The following table summarizes SAR findings from related scaffolds, illustrating the effects of aryl and alkyl modifications.

| Scaffold/Series | Modification Site | Observation | Reference |

| para-substituted Methcathinones | Aryl (para-substituent) | Steric bulk (Es) correlated with in vitro selectivity and in vivo efficacy. | nih.gov |

| SMART Template | Aryl Rings ("A" & "C") | SAR studies based on synthesized analogues were discussed. | nih.gov |

| 1-aryl-4-aminoalkylisoquinolines | Aryl Ring | Di-substitution (ortho and para) with at least one methoxy group improved affinity. | researchgate.net |

| 1-aryl-4-aminoalkylisoquinolines | Alkyl Group (aminoalkyl) | A dipropylamino group at the 4-position enhanced affinity. | researchgate.net |

Incorporation of Diverse Heterocyclic Moieties (e.g., Triazole, Benzothiazole, Pyrazole, Chromane)

To expand chemical diversity and modulate pharmacological properties, various heterocyclic moieties have been incorporated into structures related to this compound. Heterocycles can act as bioisosteres, improve binding interactions, and enhance pharmacokinetic properties.

Triazoles: The 1,2,4-triazole (B32235) ring is a common feature in many pharmacologically active compounds, including potent aromatase inhibitors like Letrozole and Anastrozole. nih.gov The nitrogen atoms of the triazole ring can coordinate with metal ions in enzyme active sites, such as the iron in the heme moiety of cytochrome P450 enzymes. nih.gov Inspired by these structures, novel 1,2,4-triazole derivatives containing a propan-1-one or butan-1,4-dione linker have been designed and synthesized, showing promising anticancer activities. nih.gov

Oxadiazoles: In the search for novel antiviral agents, a systematic SAR study demonstrated that a 1,2,4-oxadiazole moiety was important for activity against coronaviruses. mdpi.com However, it was also found that this ring could be successfully replaced by various other 5-membered heteroaromatic cycles, indicating some flexibility in the structural requirements. mdpi.com In a different study aimed at developing GPR88 agonists, 1,3,4-oxadiazole (B1194373) bioisosteres were synthesized from an (alkoxyphenyl)glycinamide scaffold, leading to compounds with significantly improved potency and lower lipophilicity. nih.govnih.gov

Chromanes and Benzopyrans: Chroman-4-one (a benzopyran derivative) has been used as a scaffold for synthesizing new 1,2,3-triazole analogues. nih.gov These hybrid molecules have been evaluated for antioxidant and anti-inflammatory activities. nih.gov Similarly, benzopyran-4-one has been fused with isoxazole to create hybrid compounds with antiproliferative activity. mdpi.com

The table below provides examples of heterocyclic moieties incorporated into related scaffolds and their observed effects.

| Scaffold | Incorporated Heterocycle | Biological Target/Activity | Key Finding | Reference |

| Propan-1-one Derivatives | 1,2,4-Triazole | Aromatase / Anticancer | Triazole nitrogen atoms are key for binding to the heme iron of the enzyme. | nih.gov |

| 1-heteroaryl-2-alkoxyphenyl | 1,2,4-Oxadiazole | SARS-CoV-2 / Antiviral | The oxadiazole moiety was important for activity but could be replaced by other heterocycles. | mdpi.com |

| (4-alkoxyphenyl)glycinamide | 1,3,4-Oxadiazole | GPR88 / Agonist | Bioisosteric replacement led to significantly improved potency and lower lipophilicity. | nih.govnih.gov |

| Chroman-4-one | 1,2,3-Triazole | NADPH Oxidase / Antioxidant | Hybrid compounds showed potent antioxidant and anti-inflammatory activities. | nih.gov |

Impact of Stereochemistry and Chiral Centers on Biological Efficacy

The introduction of a chiral center into a molecule results in stereoisomers, which can have profound differences in biological activity. jcu.cz The human body is a chiral environment, and biological targets like enzymes and receptors often exhibit stereoselectivity, interacting preferentially with one stereoisomer over another. nih.govnih.gov A molecule is chiral if it contains one or more chiral centers (typically a carbon atom bonded to four different groups) and is not superimposable on its mirror image. vbcop.orgtru.ca The two non-superimposable mirror-image forms are called enantiomers. tru.ca

For derivatives of this compound, the reduction of the ketone to a secondary alcohol, creating 1-(4-ethoxyphenyl)propan-1-ol, introduces a chiral center at the carbon bearing the hydroxyl group. The resulting enantiomers, (R)- and (S)-1-(4-ethoxyphenyl)propan-1-ol, can exhibit different pharmacological profiles.

This principle is well-documented in related drug classes. For instance, in a study of N-arylrolipram derivatives, which are potent PDE4 inhibitors, the stereoselectivity of inhibition was clear. The (S)-enantiomer of one key compound was found to be approximately 10-fold more potent than the corresponding (R)-enantiomer in primary human cells. scispace.com Similarly, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for uptake and/or target binding. nih.govnih.gov

The differential activity of enantiomers is often explained by their three-dimensional arrangement, which dictates how they fit into a binding site. One enantiomer (the eutomer) may achieve optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, while the other (the distomer) fits poorly or not at all. jcu.cz Molecular modeling can shed light on these structural and stereochemical requirements for efficient interaction and biological effect. nih.govnih.gov

| Compound Class | Enantiomers Compared | Observation on Biological Activity | Potential Reason | Reference |

| N-Arylrolipram Derivatives | (S)-enantiomer vs. (R)-enantiomer | The (S)-enantiomer was ~10-fold more potent as a PDE4 inhibitor. | Stereoselective binding to the enzyme's active site. | scispace.com |

| 3-Br-acivicin Derivatives | (5S, αS) isomers vs. other isomers | Only the (5S, αS) isomers showed significant antiplasmodial activity. | Stereoselective uptake via an L-amino acid transport system and/or target binding. | nih.govnih.gov |

| 2-methyl-3-aminopropiophenones | (R)-enantiomer vs. (S)-enantiomer | The (R)-enantiomer had more potent muscle relaxant activity and weaker acute toxicity. | Differential interaction with the biological target. | researchgate.net |

Design and Synthesis of Pharmacologically Active Analogues

The design and synthesis of pharmacologically active analogues of this compound are guided by the SAR principles established through systematic modification. The goal is to create novel chemical entities with improved efficacy, selectivity, and drug-like properties.

One common strategy is bioisosteric replacement, where a functional group is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For example, in the development of GPR88 agonists, a carboxylic acid amide was replaced with a 5-amino-1,3,4-oxadiazole ring. nih.govnih.gov This modification resulted in analogues with significantly enhanced potency. nih.govnih.gov

Another approach involves scaffold hopping or the introduction of new ring systems. The synthesis of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues as anticancer agents involved exploring different "B" rings and modifying the linker between the "B" and "C" rings to extend the SAR. nih.gov To address poor aqueous solubility, polar and ionizable groups were introduced, leading to the design of a phenyl-aminothiazole (PAT) template that maintained potent anticancer activity while markedly improving solubility and bioavailability. nih.gov

The synthesis of these analogues often involves multi-step reaction sequences. For example, the synthesis of 1,3,4-oxadiazole analogues may start from a corresponding acid, which is converted to a Weinreb amide, followed by reaction with an appropriate organolithium reagent. nih.gov The synthesis of 1,2,4-triazole derivatives can involve reacting a key intermediate with 1,2,4-triazole in the presence of a base. nih.gov These synthetic routes allow for the systematic introduction of diverse chemical functionalities to build libraries of compounds for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to correlate the physicochemical properties or structural features of compounds with their biological activities. jocpr.comnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their structural properties. nih.gov

The process of developing a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., size, lipophilicity, electronic properties), are calculated. jocpr.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.govuniversiteitleiden.nl

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external validation with an independent dataset. jocpr.com

QSAR models serve as powerful predictive tools. jocpr.com They allow researchers to estimate the biological activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. jocpr.comunram.ac.id This approach can significantly accelerate the drug discovery process and reduce costs.

For scaffolds related to this compound, QSAR studies have been successfully applied. For instance, a QSAR analysis was performed on para-substituted methcathinone analogues to evaluate the molecular determinants of their abuse-related effects. nih.gov This study found significant correlations between steric bulk (a molecular descriptor) and both in vitro selectivity and in vivo efficacy, demonstrating the predictive power of the QSAR model. nih.gov In another study on benzophenone derivatives, a QSAR model was developed that successfully predicted the antimalarial activity of a new set of compounds, increasing the success rate of finding active compounds from 14% to 50%. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), take the 3D structure of molecules into account. springernature.com CoMFA models correlate biological activity with the steric and electrostatic fields surrounding the molecules, providing a more detailed understanding of the structural requirements for binding to a target. springernature.comnih.gov

Advanced Applications in Interdisciplinary Research

Applications in Materials Science

In the realm of materials science, the structural characteristics of 1-(4-Ethoxyphenyl)propan-1-one make it a valuable candidate for creating novel materials with tailored properties.

While direct utilization of this compound as a monomer in large-scale polymer production is not extensively documented, its chemical structure is analogous to precursors used in polymer synthesis. Polymers are large molecules composed of repeating structural units known as monomers. nih.gov The presence of a reactive carbonyl group and an aromatic ring suggests its potential as a modifying additive or as a foundational unit for specialty polymers. Monomers with phenyl, cyano, or carbonyl substituents are often suitable substrates for techniques like anionic polymerization. nih.gov The core structure could be functionalized to create monomers for chain-growth or step-growth polymerization, contributing to the development of polymers with specific thermal or mechanical properties.

Nonlinear optical (NLO) materials are crucial for technologies involving frequency conversion of lasers and electro-optic modulation. mdpi.comresearchgate.net The development of organic NLO materials often focuses on molecules with a donor-π-acceptor architecture. The structure of this compound contains elements conducive to this design; the ethoxy group (-OCH2CH3) acts as an electron-donating group, while the propanone's carbonyl group (C=O) has electron-accepting characteristics, linked by the phenyl π-system. Although not a powerful NLO material in its native form, it serves as a valuable scaffold. Through chemical modification, such as extending the π-conjugated system, its NLO properties could be significantly enhanced, making it a precursor for advanced NLO chromophores. Research into related chalcone (B49325) derivatives has demonstrated the viability of similar structures in creating materials with significant second- and third-order NLO properties. mdpi.com

One of the most promising applications for this compound is as a photoinitiator for UV-curable coatings, inks, and adhesives. Photoinitiators are compounds that, upon absorbing light energy, generate reactive species like free radicals to initiate polymerization. researchgate.net Substituted acetophenones and propiophenones are well-established classes of Type I photoinitiators, which undergo unimolecular bond cleavage to form radicals. researchgate.net

Upon UV irradiation, this compound is expected to undergo α-cleavage (Norrish Type I reaction), breaking the bond between the carbonyl group and the adjacent ethyl group. This process generates two radical species that can initiate the polymerization of monomers like acrylates. Its structure is similar to other commercial photoinitiators, and its derivatives have been explored for this purpose. dntb.gov.ua For instance, polymeric photoinitiators have been synthesized from related structures like 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one to enhance initiation efficiency.

| Photoinitiator Class | Mechanism of Action | Relevance of this compound |

| Type I (Cleavage) | Unimolecular bond cleavage upon UV exposure to form free radicals. researchgate.netmdpi.com | Belongs to the propiophenone (B1677668) family, which typically functions as a Type I photoinitiator through α-cleavage. |

| Type II (Abstraction) | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., an amine). researchgate.netmdpi.com | Could potentially act as a Type II initiator in the presence of a suitable hydrogen donor, although less common for this structural class. |

Corrosion Inhibition Properties for Metal Protection

The prevention of metal corrosion is a critical industrial challenge, and organic molecules are widely used as inhibitors. Compounds containing heteroatoms (like oxygen) and π-electrons in aromatic rings are particularly effective. These features allow the molecule to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. pensoft.net

Research on analogous acetophenone (B1666503) derivatives has demonstrated their efficacy as corrosion inhibitors for various metals and alloys. journalijar.com For example, 2-hydroxy-4-methoxy-acetophenone has been shown to effectively inhibit the corrosion of AZ91D magnesium alloy. journalijar.com Similarly, other complex ketone derivatives have been studied for protecting mild steel in acidic environments. pensoft.net The this compound molecule possesses both ether and carbonyl oxygen atoms, as well as an aromatic ring, making it a strong candidate for corrosion inhibition. The proposed mechanism involves the lone pair electrons on the oxygen atoms and the π-electrons of the phenyl ring coordinating with the vacant d-orbitals of iron atoms on the steel surface, leading to stable adsorption and protection.

Contribution to Aroma Compound Production and Microbial Metabolism

The structural motif of this compound is found in various natural and synthetic compounds, including those used in the fragrance and flavor industries. It can serve as a key intermediate or precursor in the synthesis of valuable aroma compounds. For instance, the reduction of its ketone group would yield 1-(4-ethoxyphenyl)propan-1-ol, a phenylpropanol derivative. Similar phenylpropanol structures are noted for their use in creating more complex fragrance molecules.

In the context of biochemistry, understanding the microbial metabolism of such synthetic compounds is crucial. While specific metabolic pathways for this compound are not detailed, microorganisms typically process aromatic ketones through reductive or oxidative pathways. Potential metabolic transformations could include the reduction of the carbonyl group to a secondary alcohol or enzymatic hydroxylation at various positions on the aromatic ring. The degradation of complex natural polyphenols like curcumin (B1669340) can yield breakdown products such as vanillin (B372448) and ferulic acid, which share structural similarities, suggesting potential enzymatic pathways for cleaving the ether linkage or modifying the side chain.

Potentials in Agrochemical Development (e.g., Fungicides, Herbicides, Plant Growth Regulators)

The development of new agrochemicals is essential for modern agriculture. The molecular framework of this compound serves as a potential scaffold for creating new bioactive compounds. Research has shown that derivatives of structurally similar molecules exhibit a range of agrochemical activities. For example, certain chalcones, which are α,β-unsaturated ketones, have been investigated for their potential to control weeds and pests.

| Agrochemical Application | Findings from Structurally Similar Compounds | Potential Role of this compound |

| Plant Growth Regulation | A complex propan-1-one derivative increased flowering in Dianthus chinensis. | Could be modified to create new plant growth regulators. |

| Fungicides/Herbicides | Chalcone derivatives are known to possess properties for controlling weeds and pests. | Its chemical backbone is suitable for synthesizing new pesticidal compounds. |

| General Bioactivity | Derivatives of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one show antimicrobial and pest control properties. | Serves as a versatile scaffold for developing a broad range of bioactive agrochemicals. |

Future Research Directions and Emerging Challenges

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(4-ethoxyphenyl)propan-1-one often involves Friedel-Crafts acylation, a robust but often environmentally taxing method. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Biocatalysis: A significant area of exploration is the use of enzymes and whole-cell biocatalysts. For instance, the enantioselective reduction of prochiral ketones like this compound to their corresponding chiral alcohols is of great interest for the pharmaceutical industry. Research into ketoreductases and alcohol dehydrogenases from various microorganisms could provide highly selective and environmentally benign routes to valuable chiral building blocks. arvojournals.orgacs.orgnih.gov The use of biocatalysis aligns with the principles of green chemistry by operating under mild conditions and reducing the need for hazardous reagents. evitachem.com

In-depth Mechanistic Studies of Observed Biological Activities

While direct biological studies on this compound are limited, research on related propiophenone (B1677668) and acetophenone (B1666503) derivatives has revealed a range of biological activities, suggesting that in-depth mechanistic studies on this specific compound are warranted. Derivatives of propiophenone have shown potential as antidiabetic agents. Future investigations should aim to elucidate the precise molecular mechanisms by which these compounds exert their effects. This would involve studying their interactions with key enzymes and signaling pathways involved in metabolic regulation.

Understanding the structure-activity relationships (SAR) is crucial. For example, studies on flavonoid derivatives have shown that the position and nature of substituent groups, such as methoxy (B1213986) and hydroxyl groups, play a vital role in their antioxidant and anti-inflammatory activities. opentrons.com Similar in-depth studies on a series of ethoxy-substituted propiophenones could reveal the key structural features necessary for specific biological activities.

Identification and Validation of New Pharmacological Targets

The structural similarity of this compound to compounds with known pharmacological activities opens up avenues for identifying and validating new therapeutic targets.

Metabolic Diseases: The reported antidiabetic effects of propiophenone derivatives suggest that they may interact with targets involved in glucose metabolism. Future research could explore their potential as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) or as modulators of peroxisome proliferator-activated receptors (PPARs).

Oncology: Some phenylpropiophenone derivatives have been investigated as potential anticancer agents. This suggests that this compound and its analogs could be explored for their activity against various cancer cell lines and their potential to modulate cancer-related pathways.

Central Nervous System (CNS): The methoxy analogue, 4'-Methoxy-α-pyrrolidinopropiophenone (MOPPP), is a known stimulant designer drug, indicating that derivatives of this compound could potentially interact with neurotransmitter systems in the brain. nih.gov This warrants investigation into their potential as CNS active agents, while also considering the potential for abuse.

Application of Structure-Based Drug Design and High-Throughput Screening

Modern drug discovery techniques can significantly accelerate the exploration of the therapeutic potential of this compound and its derivatives.

Structure-Based Drug Design (SBDD): Once a promising biological target is identified, SBDD can be employed to design more potent and selective analogs of this compound. This involves using the three-dimensional structure of the target protein to guide the design of molecules that fit precisely into the active site. Computational docking studies can predict the binding modes and affinities of new derivatives, helping to prioritize synthetic efforts.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. arvojournals.orgyu.edumdpi.com A library of derivatives of this compound could be synthesized and screened against a panel of biological targets to identify new leads for drug development. Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, can also be a valuable tool for discovering novel activities without a preconceived target. mdpi.com

Advancement of this compound-based Materials for Specific Applications

The ketone functionality and the aromatic ring in this compound make it a potential monomer or building block for the synthesis of novel polymers and materials.

Polymer Synthesis: Research into ketone-based polymers is an emerging field. The carbonyl group of this compound could potentially be used in polymerization reactions to create novel polyesters or polyketones with unique properties. The ethoxy group could also be modified to introduce other functionalities for creating cross-linked or functional polymers. The synthesis of polymers from alkoxy-substituted monomers has been explored, suggesting a pathway for incorporating this compound into polymer chains.

Photopolymerization: Benzophenone and its derivatives are well-known photoinitiators used in photopolymerization processes. The structural similarity of this compound to benzophenone suggests that it could be investigated for its photophysical properties and potential application as a photoinitiator in the curing of coatings, inks, and adhesives.

Challenges and Opportunities in Scale-up and Industrial Production

The successful translation of any new application for this compound from the laboratory to an industrial scale presents both challenges and opportunities.

Challenges in Friedel-Crafts Acylation: The most common synthetic route, Friedel-Crafts acylation, has several challenges in large-scale production. mdpi.com These include the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate large quantities of acidic waste. The reaction can also be difficult to control, leading to side products and purification challenges.

Opportunities for Process Optimization: There is a significant opportunity for research into optimizing the industrial synthesis of this compound. This includes the development of catalytic Friedel-Crafts reactions using more environmentally friendly and recyclable catalysts. The use of continuous flow reactors could also offer better control over reaction parameters, leading to higher yields and purity, and improved safety. Furthermore, exploring alternative, more atom-economical synthetic routes will be crucial for cost-effective and sustainable industrial production.

Conclusion

Synthesis of Key Research Insights for 1-(4-Ethoxyphenyl)propan-1-one and its Analogues

This compound is an aromatic ketone belonging to the propiophenone (B1677668) family. Research surrounding this compound and its analogues primarily highlights their significant role as versatile intermediates in organic synthesis. The core structure, featuring a phenyl ring, a carbonyl group, and an ethoxy substituent, provides multiple reactive sites for chemical modification. A central theme in the research is the transformation of the ketone group, particularly its reduction to form the chiral secondary alcohol, 1-(4-ethoxyphenyl)propan-1-ol. The synthesis of specific enantiomers of this alcohol is a key focus, as stereochemistry is often crucial for the biological activity of downstream products.

Analogues of this compound, such as the closely related 1-(4-methoxyphenyl)propan-1-one (p-methoxypropiophenone), share this role as a prochiral precursor for synthesizing valuable chiral aromatic alcohols. evitachem.comnist.gov These methoxy (B1213986) and ethoxy-substituted phenylpropanes are fundamental building blocks in the development of more complex molecules. foodb.canp-mrd.org Research has demonstrated the utility of these structures in medicinal chemistry and agrochemistry. For instance, derivatives of similar phenylpropanol structures have been explored for potential neuroprotective applications, while more complex ketone analogues, such as β-azolyl ketones, have been investigated for their potential as fungicides, bactericides, and herbicides. mdpi.com The synthetic pathways to this compound itself are well-established, often involving the acylation of phenetole (B1680304) with reagents like propionic anhydride (B1165640) or propanoyl chloride. chemsrc.com

Outlook on the Compound's Enduring Academic and Applied Significance

The academic and applied significance of this compound is set to endure, primarily due to its foundational role as a synthetic building block. In academia, it will continue to be a relevant substrate for developing and refining synthetic methodologies, particularly in the fields of asymmetric catalysis and green chemistry. The conversion of this prochiral ketone into a single enantiomer of its corresponding alcohol serves as a model reaction for testing the efficacy and selectivity of new catalytic systems.